4-(3,4-Dichlorophenyl)but-3-yn-2-ol
Description
4-(3,4-Dichlorophenyl)but-3-yn-2-ol is a synthetic organic compound characterized by a 3,4-dichlorophenyl group attached to a butynol backbone. Its structural features—a terminal alkyne, hydroxyl group, and electron-withdrawing chlorine substituents—make it reactive in cyclization and condensation reactions. For example, it reacts with antipyrin to form 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, which is further derivatized into pyridazinone analogs (e.g., compounds 5a, 5b, and 6) .
Properties
Molecular Formula |
C10H8Cl2O |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3 |
InChI Key |
GSGNQJWHQDHBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol typically involves the reaction of 3,4-dichlorophenylacetylene with an appropriate alcohol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 3,4-dichlorophenylacetylene is reacted with propargyl alcohol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of 4-(3,4-dichlorophenyl)-but-3-yn-2-one.
Reduction: Formation of 4-(3,4-dichlorophenyl)-but-3-en-2-ol or 4-(3,4-dichlorophenyl)-butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-phenyl)-but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3,4-dichlorophenyl moiety is a common pharmacophore in pharmaceuticals and bioactive molecules. Below is a comparative analysis of 4-(3,4-dichlorophenyl)but-3-yn-2-ol with analogous compounds, emphasizing structural differences, biological activities, and applications.
Table 1: Structural and Functional Comparison of Dichlorophenyl-Containing Compounds
Functional Group Influence on Reactivity and Activity
- Alkyne vs. This structural distinction directs its use toward antimicrobial agent synthesis rather than neurological targets .
- Chlorine Substitution Patterns: Unlike dl-1-(2,4-dichlorophenyl)-2-t-butyl-aminoethanol (), which lacks hydroxyl-mediated hydrogen bonding, the hydroxyl group in 4-(3,4-dichlorophenyl)but-3-yn-2-ol enhances solubility and reactivity in polar solvents, facilitating heterocyclic derivatization .
- Biological Target Specificity: While BD 1008 and BD 1047 () target sigma receptors, the pyridazinone derivatives of 4-(3,4-dichlorophenyl)but-3-yn-2-ol are designed for antimicrobial screening. This highlights how minor structural changes (e.g., alkyne vs. pyrrolidine) dictate pharmacological pathways .
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